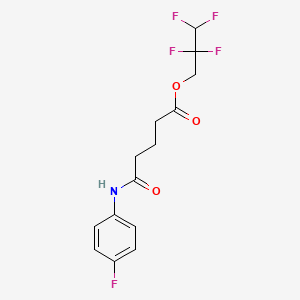

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate

Description

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate: is a synthetic organic compound with a complex structure. It belongs to the class of fluorinated organic molecules and contains both fluorine and nitrogen atoms. The compound’s systematic name reflects its substituents and functional groups, emphasizing its intricate nature.

Properties

Molecular Formula |

C14H14F5NO3 |

|---|---|

Molecular Weight |

339.26 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C14H14F5NO3/c15-9-4-6-10(7-5-9)20-11(21)2-1-3-12(22)23-8-14(18,19)13(16)17/h4-7,13H,1-3,8H2,(H,20,21) |

InChI Key |

MJHKNXLXENZHOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-fluoroaniline (an aromatic amine) with 2,2,3,3-tetrafluoropropyl acrylate (an α,β-unsaturated ester). The reaction proceeds via nucleophilic addition of the amine to the acrylate double bond, resulting in the formation of the desired product.

Reaction Conditions: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as dichloromethane or tetrahydrofuran) and a base (such as triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperatures. Purification methods include column chromatography or recrystallization.

Industrial Production: Industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce sufficient quantities for various applications.

Chemical Reactions Analysis

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate: exhibits reactivity typical of esters and aromatic amines. It can undergo various reactions, including:

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.

Substitution: The fluorine atoms on the tetrafluoropropyl group can be substituted with other functional groups.

Hydrolysis: Acidic conditions (e.g., concentrated HCl) or basic conditions (e.g., NaOH).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., alkoxides, amines).

Major Products: The major products depend on the specific reaction conditions and the substituents involved. Hydrolysis yields the corresponding carboxylic acid and amine, while reduction produces the alcohol derivative.

Scientific Research Applications

Fluorinated Building Block: Researchers use this compound as a building block for designing novel fluorinated molecules with specific properties.

Drug Development: Fluorinated compounds often enhance drug stability, bioavailability, and metabolic resistance.

Fluorine-Containing Pharmaceuticals: Scientists explore its potential as a drug candidate due to fluorine’s unique effects on pharmacokinetics.

Fluorescent Probes: The compound’s fluorine atoms can serve as fluorescent labels for biological imaging.

Materials Science: Its fluorinated nature makes it useful in developing specialty materials, coatings, and polymers.

Electronics: It may find applications in organic electronics and semiconductors.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For pharmaceuticals, it may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise targets.

Comparison with Similar Compounds

While there are no direct analogs with the exact substituents, researchers can compare it to other fluorinated esters and aromatic amines. Its unique combination of fluorine atoms and aromatic functionality sets it apart.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.